

# High-Performance Intranasal Vaccination using c-di-IMP Adjuvant

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## Compound of Interest

**Compound Name:** Cyclic di-IMP (sodium salt)

**Cat. No.:** B1164616

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## Application Note & Protocol Guide

### Introduction: The Mucosal Advantage

Parenteral vaccinations (IM/SC) are excellent at inducing systemic IgG but often fail to establish protective immunity at the primary site of pathogen entry: the mucosa. Cyclic di-inosine monophosphate (c-di-IMP) is a synthetic cyclic dinucleotide (CDN) adjuvant designed to bridge this gap.

Unlike alum or oil-in-water emulsions, c-di-IMP acts as a potent STING (Stimulator of Interferon Genes) agonist. It mimics bacterial secondary messengers, triggering a rapid Type I Interferon response and inducing a balanced Th1/Th2/Th17 immune profile with robust secretory IgA (sIgA) production in the respiratory tract.

#### Key Applications:

- Respiratory viral vaccines (Influenza, RSV, Coronaviruses).
- Bacterial mucosal vaccines (Pertussis, Pneumococcal).

- Overcoming tolerance in protein subunit vaccines.

## Mechanism of Action: The STING Pathway

c-di-IMP functions by binding to the STING adaptor protein in the endoplasmic reticulum. This binding induces a conformational change that recruits TBK1, leading to the phosphorylation of IRF3 and NF- $\kappa$ B.[1] These transcription factors translocate to the nucleus, driving the expression of Type I Interferons (IFN- $\alpha/\beta$ ) and pro-inflammatory cytokines essential for dendritic cell (DC) maturation.

Figure 1: c-di-IMP Signaling Cascade

Caption: c-di-IMP binds STING, triggering TBK1/IRF3 signaling to induce Type I IFNs and mucosal immunity.

## Material Preparation & Formulation

### 3.1 Reagent Preparation

c-di-IMP is generally supplied as a lyophilized sodium salt. It is hygroscopic and must be handled with care to ensure accurate dosing.

- Stock Solution (5 mg/mL):
  - Centrifuge the vial containing lyophilized c-di-IMP to pellet the powder.
  - Add endotoxin-free water (NOT PBS) to the vial. Note: CDNs are most stable and soluble in water for stock storage. High salt concentrations (PBS) can sometimes cause precipitation at high concentrations.
  - Vortex gently until completely dissolved.
  - Aliquot into small volumes (e.g., 50  $\mu$ L) to avoid freeze-thaw cycles.
  - Storage: -20°C (stable for 6-12 months).

### 3.2 Vaccine Formulation (Working Solution)

Prepare the vaccine mix fresh on the day of immunization.

- Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.
- Adjuvant Dose: 5–10 µg per mouse (standard C57BL/6 or BALB/c).
- Antigen Dose: Typically 10–30 µg per mouse (dependent on antigen immunogenicity).

Table 1: Formulation for 10 Mice (plus 10% overage)

Component	Stock Conc.	Final Dose/Mouse	Vol. per Mouse	Total Vol.[2][3] (11x)
Antigen	2 mg/mL	20 µg	10 µL	110 µL
c-di-IMP	5 mg/mL	10 µg	2 µL	22 µL
PBS	1X	N/A	8 µL	88 µL

| Total | - | - | 20 µL | 220 µL |

## Intranasal Vaccination Protocol

### 4.1 Critical Parameter: Volume vs. Deposition

The volume administered dictates where the vaccine lands. You must choose your target tissue.

- Target: Nasal Cavity (NALT): Use 10–15 µL total (5–7.5 µL/nostril). This restricts the antigen to the upper respiratory tract (URT).
- Target: Lungs (Pulmonary): Use 20–30 µL total (10–15 µL/nostril). This volume overcomes the nasal hold-up and drains into the lungs.

### 4.2 Step-by-Step Administration (Mouse)

- Anesthesia:
  - Use Isoflurane (3-4% induction, maintain until breathing slows slightly).
  - Caution: Do not over-anesthetize. The mouse must have a swallowing reflex to aspirate the liquid into the lungs (if lung targeting) or breathe it in; however, if they are too awake,

they will sneeze it out.

- Ideal State: Mouse is limp but breathing rhythmically; recovers in <1 minute.
- Positioning:
  - Hold the mouse in a supine position (belly up) or hold the scruff so the head is tilted back at a 45° angle.
- Instillation:
  - Use a P20 pipette with a fine tip.
  - Place the droplet gently at the opening of one nostril. Do not insert the tip into the nose (this causes trauma and sneezing).
  - Allow the mouse to inhale the droplet naturally.
  - Wait 15–30 seconds for breathing to normalize.
  - Repeat for the second nostril.
- Post-Procedure:
  - Keep the mouse in a supine/upright position for 1 minute to ensure deposition.
  - Return to cage only when fully ambulatory.

## Immunogenicity Assessment

To validate the mucosal adjuvant effect of c-di-IMP, you must assess Secretory IgA (sIgA) in the mucosa, not just serum IgG.

### 5.1 Nasal Wash (NAL) Collection

Perform at sacrifice (Day 28+).

- Euthanize the mouse.
- Expose the trachea surgically.

- Insert a catheter (PE20 tubing) into the trachea pointing upward (towards the head).
- Tie the trachea around the tube with a suture to prevent leakage.
- Flushing: Inject 0.5 mL of sterile PBS + Protease Inhibitors.
- Collect the fluid exiting the nostrils into a microcentrifuge tube.
- Store: -80°C immediately.

## 5.2 Bronchoalveolar Lavage (BAL) Collection

For lung-targeted formulations.

- Insert catheter into trachea pointing downward (towards lungs).
- Inject 0.8 mL PBS.
- Gently massage the chest.
- Withdraw the fluid (recovery should be ~0.6 mL).

## Experimental Workflow Validation

Figure 2: Typical Immunization Schedule

Caption: Standard prime-boost regimen. Sacrifice 2 weeks post-final boost for peak titers.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Mouse sneezes immediately	Anesthesia too light or pipette tip inserted too deep.	Increase isoflurane time slightly. Apply droplet outside the nostril.
Low IgA titers	Sample degradation or poor collection.	Use Protease Inhibitors in NAL buffer. Ensure NAL fluid actually flows through the nose.
High variation between mice	Inconsistent dosing volume.	Standardize anesthesia depth. If mouse swallows (gulps), the dose went to the stomach (tolerance).
Precipitation in vial	c-di-IMP mixed with high salt or Calcium.	Dissolve stock in water. <sup>[4][5]</sup> Use PBS only for final working solution.

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